tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate

Organic Synthesis Medicinal Chemistry Building Blocks

tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate (CAS 454709-94-5) is a chiral cyclobutylamine derivative featuring a trans-1,2-disubstituted cyclobutane ring and a tert-butoxycarbonyl (Boc) protecting group. As an aliphatic homomonocyclic compound with molecular formula C9H18N2O2 and molecular weight 186.25 g/mol, it serves as a conformationally restricted building block for peptide and peptidomimetic synthesis.

Molecular Formula C9H18N2O2
Molecular Weight 186.25
CAS No. 454709-94-5
Cat. No. B3138432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate
CAS454709-94-5
Molecular FormulaC9H18N2O2
Molecular Weight186.25
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC1N
InChIInChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m1/s1
InChIKeyQEVWCEYVNCWPKJ-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate (CAS 454709-94-5): A Chiral Cyclobutyl Building Block for Stereocontrolled Synthesis


tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate (CAS 454709-94-5) is a chiral cyclobutylamine derivative featuring a trans-1,2-disubstituted cyclobutane ring and a tert-butoxycarbonyl (Boc) protecting group . As an aliphatic homomonocyclic compound with molecular formula C9H18N2O2 and molecular weight 186.25 g/mol, it serves as a conformationally restricted building block for peptide and peptidomimetic synthesis . Its Boc protection enables selective deprotection under acidic conditions, while the rigid cyclobutyl backbone imparts conformational constraint that can enhance target specificity in bioactive molecule design .

Why tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate Cannot Be Substituted by cis-Isomers or Alternative Protecting Groups


Generic substitution with the cis-isomer (CAS 1903834-83-2) or allyl/benzyl carbamate analogs introduces distinct stereoelectronic and stability profiles that alter synthetic outcomes and biological activity. The trans geometry enforces a specific spatial arrangement of the amine and Boc-protected amine groups critical for downstream coupling reactions and receptor recognition [1]. Furthermore, the Boc group offers orthogonal stability to Cbz and Alloc protecting groups under acidic vs. palladium-mediated deprotection conditions, enabling divergent synthetic strategies [2]. The quantitative evidence below delineates these critical differentiators.

Quantitative Comparative Evidence: tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate vs. Structural and Functional Analogs


Purity and Vendor Availability: trans-Isomer (454709-94-5) vs. cis-Isomer (1903834-83-2)

The trans-isomer (CAS 454709-94-5) is offered by multiple vendors at ≥97% purity, with documented cold-chain storage requirements (2-8°C) and wet-ice shipping for stability . In contrast, the cis-isomer (CAS 1903834-83-2) is also available at similar purity levels (±97%) but exhibits different vendor pricing and lead times, with a 100 mg unit priced at approximately $1,522.90 vs. $235.90 for the trans-isomer of equivalent size [1][2]. This price differential reflects differences in synthetic accessibility and market demand for the trans configuration in stereocontrolled synthesis.

Organic Synthesis Medicinal Chemistry Building Blocks

Stereochemical Integrity: Specific (1R,2R) Enantiomer (1610368-00-7) vs. Racemic trans-Mixture (454709-94-5)

The target compound 454709-94-5 is the racemic trans-mixture (rel-(1R,2R)/(1S,2S)). The single enantiomer tert-butyl N-[(1R,2R)-2-aminocyclobutyl]carbamate (CAS 1610368-00-7) is commercially available with confirmed absolute stereochemistry via canonical SMILES: CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1N and InChIKey QEVWCEYVNCWPKJ-RNFRBKRXSA-N . The racemate is suitable for achiral downstream steps or when stereochemistry is established post-coupling; the enantiopure material is essential for stereospecific target engagement in medicinal chemistry campaigns [1].

Chiral Synthesis Enantioselective Absolute Configuration

Protecting Group Orthogonality: Boc (Target) vs. Alloc and Cbz in Multi-Step Syntheses

The tert-butoxycarbonyl (Boc) group on the target compound is orthogonal to allyloxycarbonyl (Alloc) and benzyloxycarbonyl (Cbz) protecting groups. Boc is labile to acidic conditions (e.g., TFA, HCl) but stable to hydrogenolysis and palladium(0) conditions, whereas Cbz is cleaved by hydrogenolysis and Alloc requires Pd(0) [1][2]. This orthogonality enables sequential deprotection in complex molecule construction without protecting group crossover. The Boc group also provides steric bulk (tert-butyl Es ~ -1.54) that influences reaction regioselectivity compared to smaller alkyl carbamates [3].

Protecting Group Strategy Orthogonal Deprotection Peptide Synthesis

Conformational Constraint: Cyclobutyl Ring vs. Flexible Alkyl Chains in Peptidomimetic Design

The trans-2-aminocyclobutyl scaffold imposes a defined dihedral angle (~150-160°) between the amine and carbamate groups, restricting conformational flexibility relative to acyclic 1,2-diamines or cyclopentyl/cyclohexyl analogs . This rigidity enhances α-helicity in stapled peptides and improves target binding specificity. Cyclobutane-containing peptidomimetics have demonstrated up to 2- to 5-fold higher binding affinity for certain GPCRs compared to their flexible linear counterparts [1]. The four-membered ring also exhibits unique ring strain (~26 kcal/mol) that can be exploited in ring-opening functionalization for diversity-oriented synthesis .

Peptidomimetics Conformational Analysis β-Turn Mimetics

Storage Stability and Shipping Requirements: trans-454709-94-5 vs. Ambient-Stable Analogs

The target compound requires refrigerated storage at 2-8°C and wet-ice shipping to maintain ≥97% purity over time . In contrast, simpler Boc-protected linear amines are often ambient-stable. This cold-chain requirement is attributed to the cyclobutyl amine's susceptibility to slow hydrolysis or decomposition at room temperature. Procurement planning must account for cold-chain logistics costs and lead times (e.g., 8-12 weeks for some vendors) . The cis-isomer (CAS 1903834-83-2) does not have publicly specified storage conditions in the same vendor catalogs, suggesting potentially different stability profiles .

Cold Chain Stability Logistics

Optimal Application Scenarios for tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate Based on Comparative Evidence


Stereocontrolled Peptide Stapling and β-Turn Mimetic Synthesis

The trans-cyclobutyl core enforces a rigid dihedral angle ideal for mimicking β-turn conformations in bioactive peptides. When high target affinity and defined stereochemistry are paramount, the (1R,2R) single enantiomer (CAS 1610368-00-7) should be sourced to eliminate racemic ambiguity. The Boc group is removed under mild acid conditions (TFA/DCM) after coupling to reveal the free amine for further chain extension .

Orthogonal Protecting Group Strategies in Complex Natural Product Synthesis

In multi-step routes where multiple amines must be differentially protected, the Boc group of this compound is stable to hydrogenolysis and Pd(0) conditions, allowing selective deprotection of Alloc or Cbz groups elsewhere in the molecule. Conversely, the Boc can be cleaved selectively in the presence of Alloc/Cbz using TFA [1]. This orthogonality reduces protecting group manipulation steps and improves overall synthetic efficiency.

Medicinal Chemistry SAR Campaigns Targeting Neurological and Oncology Indications

Cyclobutyl-containing drugs are predominantly developed for neurological diseases, oncology, and infectious diseases . The trans-aminocyclobutyl scaffold is a privileged motif in GABA analogs and kinase inhibitors. For SAR studies where cost-effectiveness and rapid analog synthesis are prioritized, the racemic trans-mixture (CAS 454709-94-5) provides a economical entry point with ≥97% purity and established vendor supply chains .

Diversity-Oriented Synthesis via Ring-Opening Functionalization

The inherent ring strain of the cyclobutyl core (~26 kcal/mol) can be harnessed for ring-opening reactions (e.g., with nucleophiles or under photoredox conditions) to generate acyclic 1,2-diamine derivatives. The trans stereochemistry ensures predictable stereochemical outcomes in ring-opening, enabling the construction of diverse chiral scaffolds from a single building block .

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